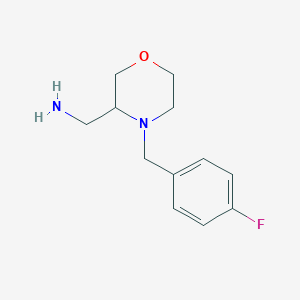













|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:24]=[CH:23][C:11]([CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][C:14]2=[CH:19][N+:20]([O-])=O)=[CH:10][CH:9]=1.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1COCC1>[NH2:20][CH2:19][CH:14]1[CH2:15][O:16][CH2:17][CH2:18][N:13]1[CH2:12][C:11]1[CH:23]=[CH:24][C:8]([F:7])=[CH:9][CH:10]=1 |f:0.1.2.3.4.5,7.8,9.10.11|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
4-(p-fluorobenzyl)-3-nitromethylidenemorpholine
|
|
Quantity
|
6.58 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CN2C(COCC2)=C[N+](=O)[O-])C=C1
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent was dried
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for one hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
by stirring
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over potassium carbonate
|
|
Type
|
DISTILLATION
|
|
Details
|
the chloroform was distilled off
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1N(CCOC1)CC1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.44 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |